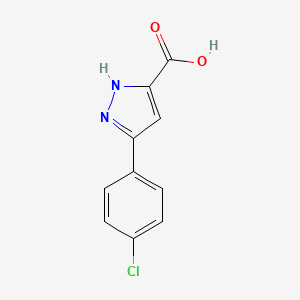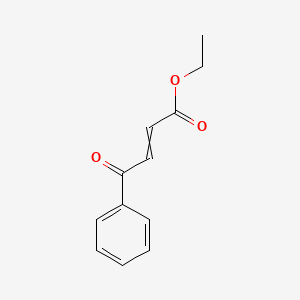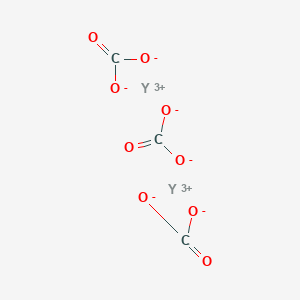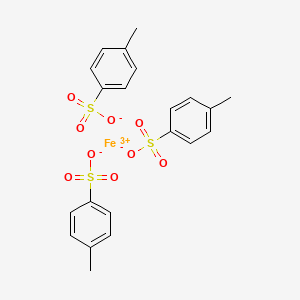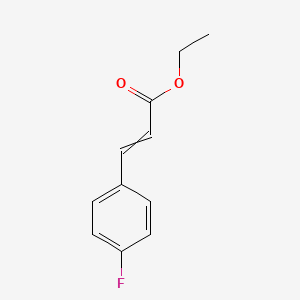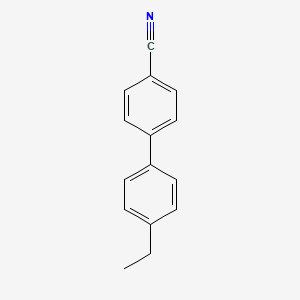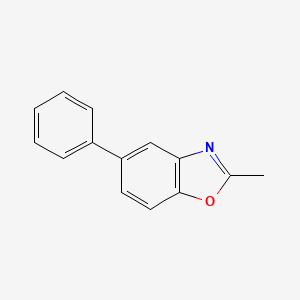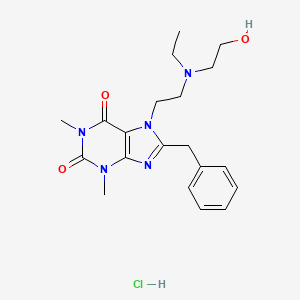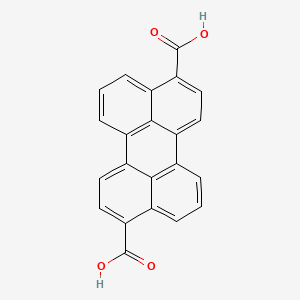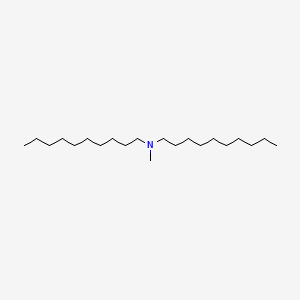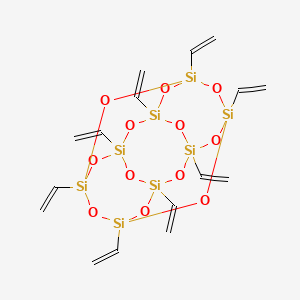
八乙烯基八硅氧烷
描述
Octavinyloctasilasesquioxane is a unique organic compound characterized by its eight unsaturated double bonds. It is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, known for their cage-like structures composed of silicon and oxygen atoms.
科学研究应用
Octavinyloctasilasesquioxane has a wide range of applications in scientific research:
Materials Science: It is used to create high-performance composite materials with low dielectric constants and excellent hydrophobic properties.
Nanotechnology: Octavinyloctasilasesquioxane is employed in the synthesis of nanocomposites and nanostructured materials.
Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and biomedical implants.
作用机制
Target of Action
Octavinyloctasilasesquioxane (OVS) is primarily used as a cross-linking agent in the formation of polymer composites . Its primary targets are polymers, specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where it acts to adjust the chemical structure of the copolymer .
Mode of Action
OVS interacts with its targets through a process known as melt reactive processing . It contains eight unsaturated double bonds, which allow it to form strong Si-O bonds with the polymer molecules . This interaction results in the formation of cross-linked networks within the polymer structure .
Biochemical Pathways
The primary biochemical pathway affected by OVS is the polymerization process of PHBV. The introduction of OVS into the polymer matrix enhances the crystallization behavior and thermal stability of the polymer . This is achieved through the formation of cross-linked networks, which significantly enhance the nucleation behaviors and crystallization rate of the polymer .
Result of Action
The result of OVS’s action is the formation of cross-linked PHBV/OVS composites with improved thermal stability and crystallization behavior . These composites have potential applications in various fields, including the creation of highly luminescent polymer composites with a superhydrophobic micro/nano structured surface .
Action Environment
The action of OVS is influenced by environmental factors such as temperature and humidity. For instance, the melt reactive processing technique used to incorporate OVS into the polymer matrix requires specific temperature conditions . Additionally, OVS should be stored under an inert atmosphere at room temperature to avoid decomposition due to moisture .
准备方法
Synthetic Routes and Reaction Conditions
Octavinyloctasilasesquioxane can be synthesized through a series of chemical reactions involving the hydrolysis and condensation of vinyltrichlorosilane. The process typically involves the following steps:
Hydrolysis: Vinyltrichlorosilane is hydrolyzed in the presence of water to form vinylsilanetriol.
Condensation: The vinylsilanetriol undergoes a condensation reaction to form the octavinyloctasilasesquioxane cage structure.
Industrial Production Methods
In industrial settings, the production of octavinyloctasilasesquioxane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Octavinyloctasilasesquioxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The vinyl groups can be reduced to form alkyl groups.
Substitution: The vinyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl groups can yield epoxides, while reduction can produce alkyl-substituted silsesquioxanes .
相似化合物的比较
Similar Compounds
- Octaphenylsilsesquioxane
- Octamethylsilsesquioxane
- Octakis(dimethylsilyloxy)silsesquioxane
Uniqueness
Octavinyloctasilasesquioxane stands out due to its eight vinyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for creating customized materials with specific properties. In comparison, other similar compounds may have different substituents, such as phenyl or methyl groups, which offer different reactivity and properties .
属性
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNRMDCQDJIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
188356-58-3 | |
| Record name | Octavinyloctasilsesquioxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188356-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70989772 | |
| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69655-76-1 | |
| Record name | Octa(vinylsilasesquioxane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octavinyl-T8-silsesquioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




